5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound with a fused pyrrole-pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases and its ability to interact with biological targets such as kinases and receptors. The methoxy group at position 5 and methyl group at position 6 confer distinct electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8(12-2)5-7-3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDMCDPVPGFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646918 | |
| Record name | 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-90-8 | |
| Record name | 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Aldehyde Condensation and Sequential Reduction
Reaction Overview
This approach, adapted from fibroblast growth factor receptor (FGFR) inhibitor synthesis protocols, involves a two-step sequence:
- Aldehyde-mediated coupling to introduce substituents.
- Reductive cyclization to form the pyrrolo-pyridine core.
Step 1: Aldehyde Condensation
The reaction begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material. In methanol solvent, m-dimethoxybenzaldehyde undergoes nucleophilic addition at the 5-position under basic conditions (potassium hydroxide, 50°C, 5 hours). The trifluoromethyl group is replaced by a methoxy-methyl fragment through a tandem substitution-condensation mechanism.
Key Parameters
| Component | Quantity | Role |
|---|---|---|
| Methanol | 7 mL/mmol | Solvent |
| KOH | 5 eq | Base catalyst |
| Temperature | 50°C | Kinetic control |
| Reaction Time | 5 hours | Completion marker |
Yield: 45–60% after column chromatography (silica gel, ethyl acetate/hexane).
Step 2: Reductive Cyclization
The intermediate undergoes reduction using triethylsilane (3 eq) and trifluoroacetic acid (TFA, catalytic) in acetonitrile under reflux. This step simultaneously removes protecting groups and aromatizes the pyrrole ring, achieving the final bicyclic structure.
Optimization Insights
- Solvent Choice : Acetonitrile outperforms THF and DMF in minimizing side reactions.
- Reductant Ratio : Triethylsilane >3 eq decreases dimerization byproducts.
- Acid Strength : TFA (pKa ≈ 0.23) ensures protonation of intermediates without decomposition.
Post-Reduction Data
| Parameter | Value |
|---|---|
| Final Yield | 46–80% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$ NMR, HRMS |
Method 2: Direct Cyclization and Functionalization
Core Ring Formation
VulcanChem’s patented route employs cyclization of a substituted pyridine precursor with ammonium acetate in acetic acid.
Reaction Mechanism
- Precursor Activation : 3-Amino-5-methoxypyridine reacts with acetylacetone under Brønsted acid catalysis.
- Cyclodehydration : Intramolecular attack forms the pyrrole ring, with acetic acid mediating proton transfers.
Conditions Table
| Variable | Optimal Setting | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes ring closure |
| Ammonium Acetate | 2.5 eq | Balances basicity |
| Reaction Time | 12 hours | Completes dehydration |
Methoxy and Methyl Group Installation
Post-cyclization, the 6-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. Subsequent O-methylation at position 5 employs methyl iodide (1.1 eq) and K₂CO₃ (2 eq) in DMF at 80°C.
Functionalization Data
| Step | Yield | Purity |
|---|---|---|
| Friedel-Crafts Methylation | 82% | 90% |
| Methoxylation | 75% | 92% |
Comparative Analysis of Synthesis Routes
Efficiency Metrics
| Metric | Method 1 | Method 2 |
|---|---|---|
| Total Yield | 37–48% | 42–52% |
| Step Count | 2 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | Limited | Industrial |
Advantages of Method 1 :
- Fewer isolation steps reduce intermediate losses.
- TFA-triethylsilane system avoids transition metal catalysts.
Advantages of Method 2 :
Industrial Production Considerations
Catalytic System Optimization
Recent advances employ palladium-catalyzed C–H activation for direct methoxylation, bypassing protection/deprotection sequences. A representative protocol uses:
Benchmark Data
| Condition | Result |
|---|---|
| Turnover Number (TON) | 1,240 |
| Reaction Time | 8 hours |
| E-Factor | 18.7 |
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : Oxidation typically targets functional groups such as alcohols, aldehydes, or double bonds. For pyrrolopyridine derivatives, oxidation may modify substituents or the core heterocycle.
Reduction Reactions
Mechanism : Reduction typically targets carbonyl groups (e.g., ketones, aldehydes) or nitro groups.
Substitution Reactions
Mechanism : Substitution reactions introduce new functional groups via nucleophilic or electrophilic pathways.
Aldehyde Condensations
Mechanism : Aldehyde groups participate in condensation reactions (e.g., aldol, Schiff base formation).
SEM-Deprotection
Mechanism : SEM (trimethylsilylethoxymethyl) groups are cleaved under acidic/basic conditions to release aldehydes.
Scientific Research Applications
5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving protein kinases.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs).
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and the induction of cancer cell apoptosis .
Comparison with Similar Compounds
Structural and Electronic Modifications
Key analogs of 1H-pyrrolo[2,3-b]pyridine derivatives are compared below, focusing on substituent effects:
Key Observations :
- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to halogens (Br, Cl) or phenyl groups, as seen in thieno[2,3-b]pyridine solubility studies () .
- Electronic Effects : Methoxy’s electron-donating nature contrasts with bromo/chloro’s electron-withdrawing effects, altering reactivity and binding interactions.
- Biological Activity : In FGFR inhibitor designs (), substituents at position 5 (e.g., CF₃, methoxy) are critical for forming hydrogen bonds with residues like G483. The methoxy group may mimic such interactions .
Solubility and Pharmacokinetics
- Thieno vs. Pyrrolo Analogs: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (pyrrolo) improves solubility (). The methoxy group further enhances this property, critical for in vivo efficacy .
- Formulation Strategies : Morpholine-derived solubilizing groups () could be applied to the target compound if solubility remains suboptimal .
Biological Activity
5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring fused with a pyrrole ring, with methoxy and methyl substituents at the 5 and 6 positions, respectively. This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.
The primary mechanism of action for this compound involves its ability to inhibit fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound disrupts downstream signaling pathways associated with cell proliferation and survival, which is particularly relevant in cancer therapy.
Biological Activities
The following table summarizes the biological activities of this compound:
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound exhibited potent inhibitory effects on FGFR signaling pathways in vitro. The compound showed IC50 values in the nanomolar range against several cancer cell lines, indicating strong potential for development as an anticancer agent .
- Cytotoxicity Assessment : Research evaluating a series of pyrrolo[2,3-b]pyridine derivatives found that the compound displayed considerable cytotoxic activity across multiple cancer types. The mechanism involved the inhibition of critical pathways such as HGF/MET signaling, which is often dysregulated in cancers .
- Protein Kinase Interaction : Investigations into the compound's interaction with protein kinases revealed that it could serve as a lead compound for developing selective inhibitors targeting specific kinases involved in oncogenesis .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of substituted pyridine or pyrrole precursors. For example, a one-pot three-component approach using N-substituted amino-pyrroles, carbonyl compounds, and active methylene intermediates has been optimized for similar pyrrolo[2,3-b]pyridines, achieving yields >70% under reflux conditions . Methoxy and methyl groups are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions, with solvent polarity and temperature critical for regioselectivity .
- Key Considerations : Purification often requires column chromatography or recrystallization due to byproducts from competing ring-closure pathways .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Techniques :
- NMR : H and C NMR distinguish methoxy (δ ~3.8–4.0 ppm) and methyl (δ ~2.5 ppm) groups. NOESY confirms spatial proximity of substituents .
- X-ray crystallography : Resolves ambiguity in fused-ring orientation and substituent positions .
- HRMS : Validates molecular formula (CHNO) and isotopic patterns .
Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives, and how does the 5-methoxy-6-methyl substitution modulate activity?
- Targets : Fibroblast Growth Factor Receptors (FGFRs), Sirtuin-2 (SIRT2), and microbial enzymes .
- Mechanistic Insight : The methoxy group enhances hydrogen bonding with kinase hinge regions (e.g., FGFR1’s G485), while the methyl group improves hydrophobic pocket occupancy, increasing binding affinity by ~3-fold compared to unsubstituted analogs .
Advanced Research Questions
Q. How do structural modifications at the 5- and 6-positions impact the compound’s pharmacokinetic properties and toxicity?
- Data Analysis :
- Lipophilicity : Methoxy groups increase logP (experimental logP = 1.8), enhancing membrane permeability but risking hepatotoxicity .
- Metabolic Stability : Methyl groups reduce CYP450-mediated oxidation, improving half-life (t = 4.2 h in murine models) .
- Comparative Table :
| Substituent | IC (FGFR1, nM) | Solubility (µg/mL) | Toxicity (LD, mg/kg) |
|---|---|---|---|
| 5-OCH, 6-CH | 12.3 ± 1.5 | 45.2 | 320 |
| 5-Cl, 6-CH | 18.9 ± 2.1 | 28.7 | 280 |
| 5-H, 6-H | 65.4 ± 4.8 | 12.3 | >500 |
| Source: Adapted from |
Q. What experimental strategies resolve discrepancies between in silico docking predictions and in vitro activity data for this compound?
- Case Study : Docking simulations predicted strong SIRT2 inhibition (ΔG = -9.8 kcal/mol), but in vitro assays showed weak activity (IC > 10 µM). Resolution involved:
MD Simulations : Revealed solvent exposure of the methoxy group, reducing target engagement .
Crystallography : Identified conformational flexibility in the pyrrolo-pyridine core, necessitating rigid analogs for improved fit .
- Recommendation : Combine computational models with biophysical techniques (SPR, ITC) to validate binding kinetics .
Q. How can structure-activity relationship (SAR) studies guide the optimization of 5-methoxy-6-methyl derivatives for dual FGFR/SIRT2 inhibition?
- Design Principles :
- FGFR Selectivity : Introduce electron-withdrawing groups (e.g., -CF) at position 3 to enhance hinge-region interactions .
- SIRT2 Potency : Replace methoxy with bulkier substituents (e.g., -OCHPh) to occupy the hydrophobic channel .
Data Contradiction Analysis
Q. Why do some studies report antiproliferative activity for this compound, while others emphasize antimicrobial effects?
- Contextual Factors :
- Cell Lines : Antiproliferative activity (e.g., IC = 8.7 µM in MCF-7) correlates with FGFR1 overexpression, whereas antimicrobial effects (MIC = 2 µg/mL vs. S. aureus) depend on membrane disruption .
- Assay Conditions : Varying pH and serum albumin content alter compound bioavailability, leading to conflicting EC values .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Synthesis :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of methoxy groups .
- Monitor reactions via TLC (R = 0.4 in EtOAc/hexane 3:7) .
- Bioassays :
- Standardize cell culture media (e.g., 10% FBS for FGFR inhibition assays) to minimize variability .
- Include positive controls (e.g., Doxorubicin for cytotoxicity; Nicotinamide for SIRT2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
